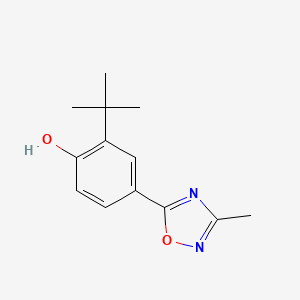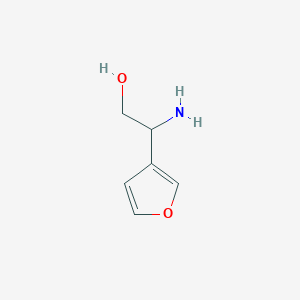
(R)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound that features a naphthalene ring system substituted with chlorine atoms at the 5 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of a corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 5,6-dichloro-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine.
化学反応の分析
Types of Reactions
®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce saturated amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. It can serve as a lead compound for the design of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine may be explored for its therapeutic potential in treating various diseases. Its structural features could be optimized to enhance its efficacy and reduce side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
作用機序
The mechanism of action of ®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ®-form, with similar chemical properties but potentially different biological activity.
5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with a hydroxyl group instead of an amine group.
5,6-Dichloronaphthalene: The parent naphthalene compound without the tetrahydro and amine modifications.
Uniqueness
®-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and specific substitution pattern. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC名 |
(1R)-5,6-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1 |
InChIキー |
MWBLTXQYXDMWTF-SECBINFHSA-N |
異性体SMILES |
C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)Cl)N |
正規SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


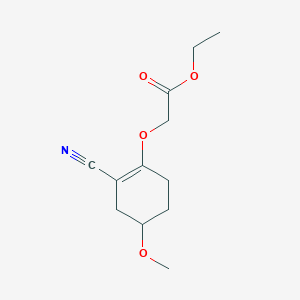
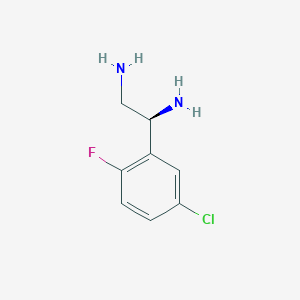

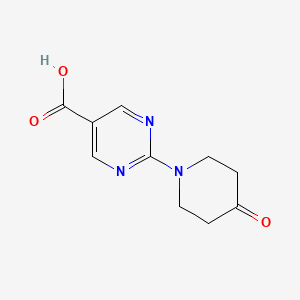
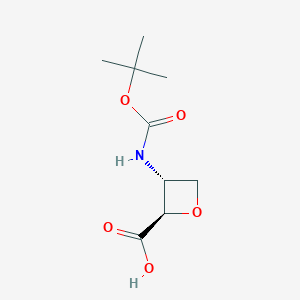

![4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B13050040.png)
